4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide
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Overview
Description
4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methoxyaniline, which undergoes a series of reactions including hydrazine formation, acylation, and cyclization to yield the triazole core.
Thioether Formation: The triazole derivative is then subjected to S-alkylation using cesium carbonate as a base and 2-bromo-1-phenylethanone to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole core is known for its potential as an antifungal, antimicrobial, and anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its complex structure.
Materials Science: The compound can be explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can interact with proteins, altering their function and leading to various biological effects.
Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and signal transduction, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- **4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- **(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
Uniqueness
4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide stands out due to its unique combination of a triazole ring, thioether linkage, and benzamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H23N5O3S/c1-33-21-14-12-18(13-15-21)24(32)26-16-22-28-29-25(30(22)20-10-6-3-7-11-20)34-17-23(31)27-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
JQLDUBZVIINQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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